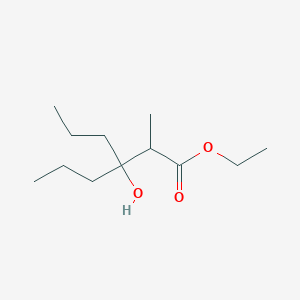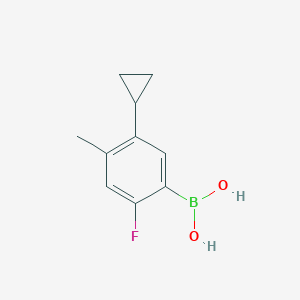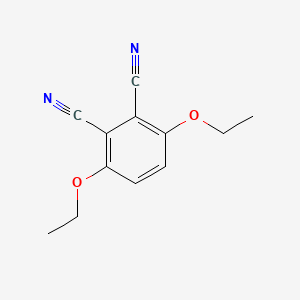
3,6-Diethoxybenzene-1,2-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Benzenedicarbonitrile, 3,6-diethoxy- is a synthetic organic compound with the molecular formula C12H12N2O2. It is a derivative of phthalonitrile, where two ethoxy groups are substituted at the 3 and 6 positions of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 1,2-Benzenedicarbonitrile, 3,6-diethoxy- can be synthesized through a multi-step process involving the nitration of 1,2-dimethoxybenzene followed by the reduction of the nitro groups to amino groups. The amino groups are then converted to nitrile groups through a dehydration reaction. The reaction conditions typically involve the use of strong acids and bases, as well as high temperatures to facilitate the nitration and dehydration steps.
Industrial Production Methods: In an industrial setting, the production of 1,2-Benzenedicarbonitrile, 3,6-diethoxy- may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is usually purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions: 1,2-Benzenedicarbonitrile, 3,6-diethoxy- undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzene derivatives.
科学研究应用
1,2-Benzenedicarbonitrile, 3,6-diethoxy- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1,2-Benzenedicarbonitrile, 3,6-diethoxy- depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethoxy and nitrile groups play a crucial role in its binding affinity and specificity towards these targets.
相似化合物的比较
3,6-Dibutoxy-1,2-benzenedicarbonitrile: Similar structure with butoxy groups instead of ethoxy groups.
3,6-Dimethoxy-1,2-benzenedicarbonitrile: Similar structure with methoxy groups instead of ethoxy groups.
3,6-Dioctyloxy-1,2-benzenedicarbonitrile: Similar structure with octyloxy groups instead of ethoxy groups.
Uniqueness: 1,2-Benzenedicarbonitrile, 3,6-diethoxy- is unique due to the presence of ethoxy groups, which can influence its reactivity and solubility compared to its analogs. The ethoxy groups provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different fields.
属性
CAS 编号 |
10264-67-2 |
|---|---|
分子式 |
C12H12N2O2 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
3,6-diethoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H12N2O2/c1-3-15-11-5-6-12(16-4-2)10(8-14)9(11)7-13/h5-6H,3-4H2,1-2H3 |
InChI 键 |
TWCDHRYFYXXMGU-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=C(C(=C(C=C1)OCC)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(3-methyl-4-phenyl-1H-pyrazol-5-yl)amino]methylidene}cyclohexane-1,3-dione](/img/structure/B14078938.png)
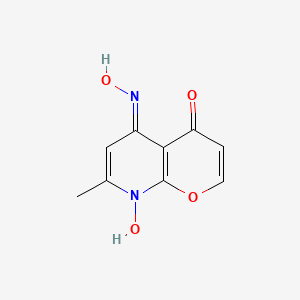
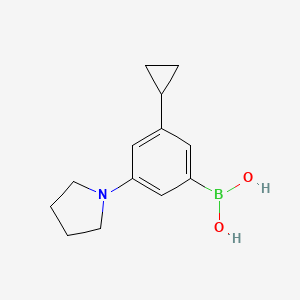
![(2R,3R,4S,5S,6R)-2-[(1S,3R,4R)-3,4-dihydroxy-4-[(E,3R)-3-hydroxybut-1-enyl]-3,5,5-trimethylcyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14078949.png)
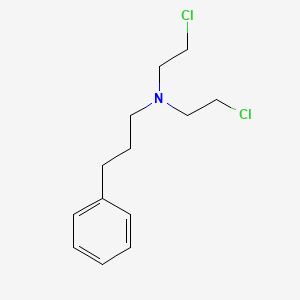
![4,5-Dibromo-2-[(2-chlorophenyl)methyl]-3(2H)-pyridazinone](/img/structure/B14078965.png)
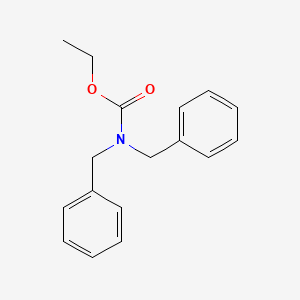
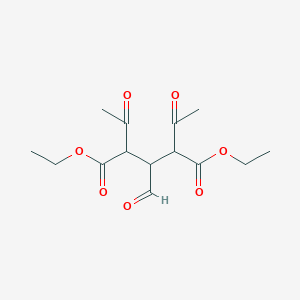
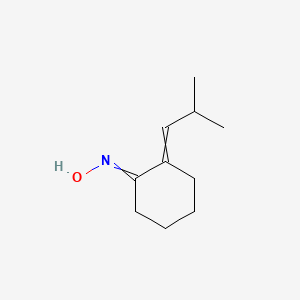
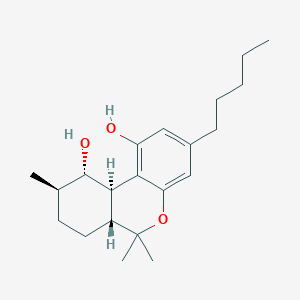

![Methyl 4-[7-fluoro-2-(2-hydroxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14079003.png)
